molecular formula C7H7N3O6 B1296023 Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 52047-16-2

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No. B1296023
CAS RN: 52047-16-2
M. Wt: 229.15 g/mol
InChI Key: DAZDARINDDLSLS-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7N3O6 and a molecular weight of 229.15 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O6/c1-2-16-6(12)3-4(10(14)15)5(11)9-7(13)8-3/h2H2,1H3,(H2,8,9,11,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its boiling point is 165°C (decomposition) .

Scientific Research Applications

Chemical Synthesis

This compound is used in chemical synthesis due to its unique structure. It can act as a building block in the synthesis of more complex molecules .

Material Science

In the field of material science, this compound could potentially be used in the development of new materials. Its unique properties could contribute to the creation of materials with specific characteristics .

Chromatography

This compound could potentially be used in chromatography, a laboratory technique for the separation of mixtures. Its unique properties could be utilized to improve the efficiency of separation .

Biological Significance of Pyrimido Derivatives

The compound belongs to the class of pyrimido derivatives. These compounds have been studied extensively for their biological significance. They have been applied on a large scale in the medical and pharmaceutical fields .

Anti-HIV Activity

Indole derivatives, a class of compounds to which this compound belongs, have shown anti-HIV activity. This suggests potential applications in the development of treatments for HIV .

Pharmaceutical Applications

Given its potential biological activity, this compound could be used in the development of new drugs. Its unique structure could be leveraged to design drugs with specific therapeutic effects .

Safety and Hazards

The compound should be stored at room temperature . For safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O6/c1-2-16-6(12)3-4(10(14)15)5(11)9-7(13)8-3/h2H2,1H3,(H2,8,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZDARINDDLSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298258
Record name Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

CAS RN

52047-16-2
Record name Ethyl 1,2,3,6-tetrahydro-5-nitro-2,6-dioxo-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52047-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 122013
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052047162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52047-16-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122013
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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